REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[NH2:11])[CH:2]=[CH2:3].C(N(CC)CC)C.[C:19](Cl)(=[O:22])[CH:20]=[CH2:21]>O1CCCC1>[CH2:1]([C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[NH:11][C:19](=[O:22])[CH:20]=[CH2:21])[CH:2]=[CH2:3]
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Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=C(C=CC(=C1)F)N
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-10 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was fitted with a stirbar and septa
|
Type
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CUSTOM
|
Details
|
giving a solution that
|
Type
|
TEMPERATURE
|
Details
|
to gradually warm to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most of the tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
washed with 1:1 H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
was purified via flash chromatography on silica gel (15% to 40% ethyl acetate/hexanes linear gradient)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |